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Compound of Interest

Compound Name: Bilaid B

Cat. No.: B3025834

Initial investigations for a pharmacological agent referred to as "Bilaid B" have yielded no
results in comprehensive searches of scientific literature and drug databases. This suggests
that "Bilaid B" may be a novel, internal, or potentially misidentified compound. However, a
search for similarly named or related compounds has revealed information on "Bilaids," a class
of tetrapeptides, one of which is designated Bilaid B.

This technical guide will, therefore, focus on the available information for the tetrapeptide
Bilaid B and its analogs, while also providing a brief overview of other pharmacologically active
agents with similar names to aid researchers in clarifying the subject of their interest.

The Bilaid Tetrapeptides: A Novel Class of p-Opioid
Receptor Agonists

Bilaid B is a hydroxylated analog of a family of tetrapeptides with an unusual alternating L-D-L-
D chirality, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] This
unique structure has garnered interest for its potential as a scaffold for the development of
novel analgesics.

Mechanism of Action

The bilaids, including Bilaid B, have been identified as weak agonists of the p-opioid receptor
(MOPT).[1][3] The p-opioid receptor is a G protein-coupled receptor (GPCR) and the primary
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target for opioid analgesics like morphine. Agonism at this receptor leads to a cascade of
intracellular signaling events that ultimately result in analgesia.

The alternating chirality of the bilaids is thought to contribute to their biological stability.[4] This
structural feature has served as a foundation for the design of more potent synthetic analogs,
such as bilorphin and bilactorphin. Bilorphin, in particular, has been shown to be a potent and
selective MOPT agonist with a G protein signaling bias. This bias is a significant area of
research, as it is hypothesized that G protein-biased MOPr agonists may offer effective
analgesia with a reduced side-effect profile compared to traditional opioids.

Pharmacological Data

Quantitative pharmacological data for Bilaid B itself is limited due to its characterization as a
"very weak" p-opioid agonist. The focus of published research has been on its more potent,
synthetically derived analogs.

Compound Target Affinity (Ki) Activity Reference

Bilaids (general) p-opioid receptor  Low micromolar Weak agonist

: _ . Potent, selective
Bilorphin p-opioid receptor 1.1 nM )
agonist

Table 1: Pharmacological Data for Bilaids and Analogs

Experimental Protocols

The identification and characterization of the bilaids and their analogs involved a series of
sophisticated experimental techniques:

« |solation and Purification: The bilaids were isolated from solvent extracts of Penicillium sp.
MST-MF667 cultivations using solvent partition followed by reversed-phase high-
performance liquid chromatography (HPLC).

o U-Opioid Receptor Binding Assays: The affinity of the compounds for the p-opioid receptor
was determined using competitive binding assays with radiolabeled ligands.
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e Functional Assays: The agonist activity of the compounds was assessed in cell-based
assays measuring G protein activation and 3-arrestin recruitment. These assays are crucial
for determining the signaling bias of the compounds.

e Molecular Dynamics Simulations: Computational simulations were used to model the
interaction of bilorphin and other opioid peptides with the p-opioid receptor, providing insights
into the structural basis for their signaling bias.

Signaling Pathway and Experimental Workflow

The investigation into the bilaids and their analogs follows a logical progression from discovery
to mechanistic understanding.
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Caption: Experimental workflow for the discovery and development of bilaid-based analgesics.

The signaling pathway initiated by p-opioid receptor agonists is complex, involving multiple
downstream effectors. The concept of biased agonism is central to the therapeutic potential of
the bilaid analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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